1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKLZFGRUCUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

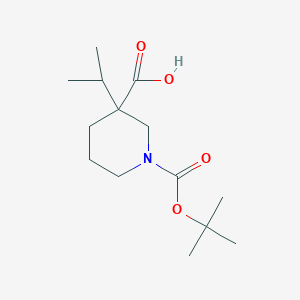

1-Boc-3-isopropylpiperidine-3-carboxylic acid chemical structure

An In-depth Technical Guide to 1-Boc-3-isopropylpiperidine-3-carboxylic acid: Synthesis, Characterization, and Application

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its three-dimensional structure and ability to engage in key biological interactions make it an invaluable component in drug design. Within this class, 3-substituted piperidines are particularly significant, forming the core of drugs targeting a wide range of conditions, from cancer to neurological disorders.[1][4]

This guide focuses on a specific, highly valuable building block: This compound . This molecule is a chiral, non-proteinogenic amino acid derivative engineered for synthetic utility. Its structure incorporates three key features:

-

A Piperidine Core: Providing the fundamental three-dimensional framework.

-

A Quaternary Center at C-3: Substituted with both an isopropyl group and a carboxylic acid. This sterically hindered center can impart unique conformational constraints and metabolic stability to drug candidates.

-

An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group temporarily masks the piperidine nitrogen, preventing its unwanted reactivity during synthetic transformations and enabling precise chemical control.[5][6]

This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and strategic application of this versatile intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to ensuring the identity and purity of any synthetic building block. The properties of this compound are summarized below, followed by a guide to its spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Appearance | Typically a white to off-white solid |

| Chirality | Contains a stereocenter at the C-3 position |

| Solubility | Soluble in methanol, chloroform, dichloromethane; limited solubility in water |

Note: Exact properties such as melting point may vary based on enantiomeric purity and crystalline form.

Spectroscopic Characterization: A Self-Validation System

NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential tools for confirming the structure of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Key expected resonances include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, multiplets for the piperidine ring protons, a septet and doublet for the isopropyl group protons, and a broad singlet for the acidic proton of the carboxylic acid, which is often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 15 carbon atoms. Diagnostic peaks include signals for the Boc carbonyl (~155 ppm), the quaternary Boc carbon (~80 ppm), the carboxylic acid carbonyl (>175 ppm), the quaternary C-3 carbon, and the distinct carbons of the isopropyl group and piperidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight. Fragmentation analysis may show the characteristic loss of the Boc group (m/z 100) or isobutylene (m/z 56) under acidic conditions.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong carbonyl (C=O) stretching bands around 1700-1740 cm⁻¹ (for the carboxylic acid) and 1680-1700 cm⁻¹ (for the Boc carbamate). A broad O-H stretch from the carboxylic acid will also be prominent around 2500-3300 cm⁻¹.

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound requires a multi-step approach that carefully controls the introduction of substituents onto the piperidine ring. The following protocol describes a logical and field-proven pathway starting from commercially available N-Boc-3-piperidone. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Workflow: Synthesis Pathway

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Enolate Formation and Aldol Addition

-

Objective: To introduce a carbon-based functional group at the C-3 position that can be converted into the isopropyl group.

-

Procedure:

-

Dissolve N-Boc-3-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).[7]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) (1.1 equiv, 2M solution in THF/heptane/ethylbenzene) dropwise. The formation of the lithium enolate is critical for ensuring regioselective alkylation at C-3.

-

After stirring for 1 hour at -78 °C, add acetone (1.5 equiv) dropwise. Acetone serves as the electrophile to install the precursor to the isopropyl group.

-

Allow the reaction to stir for 2-3 hours at -78 °C, then quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature and perform a standard aqueous workup with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol addition product, N-Boc-3-(2-hydroxypropan-2-yl)piperidine.

-

Step 2: Dehydration and Nucleophilic Substitution (Conversion to Nitrile)

-

Objective: To convert the tertiary alcohol into a nitrile, which serves as a stable precursor to the carboxylic acid.

-

Procedure:

-

The crude alcohol from the previous step is dissolved in pyridine or dichloromethane with triethylamine.

-

The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (tosyl chloride) is added portion-wise to convert the hydroxyl into a good leaving group (tosylate).

-

Following the formation of the tosylate, the intermediate is treated with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This effects an SN2-type reaction to displace the tosylate and form the C-3 cyano derivative.

-

The reaction is monitored by TLC. Upon completion, it is quenched with water and extracted. The product, N-Boc-3-cyano-3-isopropylpiperidine, is purified by column chromatography.

-

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

-

Objective: To convert the nitrile functional group into the final carboxylic acid.

-

Procedure:

-

Suspend the purified nitrile in a solution of concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (typically 100-110 °C) for several hours. The harsh acidic conditions are necessary to hydrolyze the sterically hindered tertiary nitrile. Note: This step will also cleave the Boc protecting group.

-

After cooling, the solvent is removed under reduced pressure. The resulting product is the hydrochloride salt of 3-isopropylpiperidine-3-carboxylic acid.

-

Step 4: Re-protection with Boc Group

-

Objective: To re-install the Boc protecting group on the piperidine nitrogen for final product stability and utility.

-

Procedure:

-

Dissolve the crude amino acid hydrochloride in a mixture of dioxane and water.

-

Add a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloride and free the amine.[8]

-

Add di-tert-butyl dicarbonate (Boc₂O, "Boc anhydride") (1.1 equiv) and stir the reaction at room temperature overnight.[9]

-

After the reaction is complete, perform an acidic workup to isolate the final product. The product is typically purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

The Indispensable Role of the Boc Group

The Boc protecting group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[9] Its strategic use is a self-validating system for ensuring synthetic success.

-

Robustness: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments, allowing for extensive chemical modifications elsewhere in the molecule.[6]

-

Orthogonality: It is orthogonal to other common protecting groups like the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This orthogonality is the foundation of complex, multi-step syntheses, enabling the selective deprotection of one functional group while others remain intact.[5]

-

Mild Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[8][9] The byproducts of cleavage are volatile (tert-butanol, which dehydrates to isobutylene, and carbon dioxide), simplifying purification.[6]

Protection and Deprotection Cycle

Caption: The Boc protection and deprotection cycle for secondary amines.

Application in Medicinal Chemistry Programs

This compound is not an end product but a high-value starting material. Its carboxylic acid handle is a versatile point for diversification, most commonly through amide bond formation. This allows for the rapid generation of compound libraries where a variety of amines (R-NH₂) are coupled to the piperidine scaffold to explore the surrounding chemical space and optimize interactions with a biological target.

Workflow: From Building Block to Drug Candidate

Caption: General workflow for utilizing the title compound in drug discovery.

The isopropyl group provides steric bulk and lipophilicity, which can be crucial for achieving high binding affinity and modulating pharmacokinetic properties like cell permeability and metabolic stability. By introducing this pre-functionalized, conformationally constrained building block, medicinal chemists can accelerate the discovery of novel therapeutics.

Conclusion

This compound is a sophisticated and powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its rational design, incorporating a privileged piperidine scaffold, a key quaternary center, and the strategically vital Boc protecting group, makes it an ideal starting point for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, characterization, and the principles governing the use of the Boc group enables researchers to leverage this building block effectively, paving the way for the development of next-generation therapeutics.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Boc-3-isopropylpiperidine-3-carboxylic acid, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a chiral building block, understanding its fundamental characteristics—such as acidity (pKa), lipophilicity (logP), and solubility—is paramount for predicting its behavior in biological systems and guiding its application in synthesis. This document details these properties through a combination of compiled data and standardized experimental protocols, offering researchers, scientists, and drug development professionals a foundational resource for their work. Methodologies are explained with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical insight.

Introduction and Chemical Identity

This compound belongs to a class of N-Boc protected heterocyclic amino acids. The piperidine ring is a prevalent scaffold in many approved pharmaceuticals due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions while allowing for facile deprotection, making it a cornerstone of modern organic synthesis. The presence of a carboxylic acid and a bulky isopropyl group at the C3 position introduces specific stereochemical and electronic features that influence the molecule's overall properties and its utility as a synthetic intermediate.

A precise understanding of its physicochemical profile is critical for applications ranging from reaction optimization to the design of novel therapeutic agents with predictable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Structure:

A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-isopropylpiperidine-3-carboxylic acid: Navigating Steric Hindrance in α,α-Disubstituted Amino Acid Analogs

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for 1-Boc-3-isopropylpiperidine-3-carboxylic acid, a sterically hindered α,α-disubstituted cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a quaternary α-carbon center within a piperidine scaffold imparts unique conformational constraints, enhancing metabolic stability and modulating biological activity. This document details a logical, multi-step synthesis commencing from commercially available piperidine-3-carboxylic acid. Key transformations, including nitrogen protection, esterification, diastereoselective alkylation of a lactam-derived enolate, and final saponification, are meticulously described. The causality behind experimental choices, self-validating protocols, and comprehensive referencing provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the preparation of this valuable molecular building block.

Introduction: The Significance of Steric Crowding in Drug Design

The synthesis of α,α-disubstituted α-amino acids has garnered considerable attention due to their ability to induce specific secondary structures in peptides and enhance resistance to enzymatic degradation. The presence of a quaternary stereocenter at the α-position introduces significant conformational constraints and steric hindrance, which can be leveraged to design peptidomimetics with improved pharmacological profiles, such as increased stability and receptor selectivity. This compound is an exemplar of this class, embedding the constrained amino acid motif within a piperidine ring, a prevalent scaffold in numerous therapeutic agents. This guide delineates a practical and scalable synthetic route to this compound, addressing the inherent challenges of introducing a bulky isopropyl group at a sterically congested center.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a four-step sequence, commencing with commercially available piperidine-3-carboxylic acid (also known as nipecotic acid). The overarching strategy is as follows:

-

Nitrogen Protection: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps and enhance solubility in organic solvents.

-

Esterification: The carboxylic acid moiety is converted to a methyl or ethyl ester to facilitate the subsequent enolate formation and alkylation.

-

α-Isopropylation: The crucial carbon-carbon bond is formed by the alkylation of the ester enolate at the C3 position with an isopropyl electrophile. This step is the most challenging due to the steric hindrance involved.

-

Saponification: The ester is hydrolyzed to the final carboxylic acid product under basic conditions.

This strategic sequence ensures high yields and purity at each stage, with straightforward purification procedures.

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic Acid

The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that utilizes di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is robust enough to withstand the conditions of the subsequent reactions yet can be removed under acidic conditions if necessary.[1]

Experimental Protocol:

-

To a stirred solution of piperidine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-piperidine-3-carboxylic acid as a white solid.[2]

Causality: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the reagents. The basic conditions deprotonate the carboxylic acid and facilitate the nucleophilic attack of the piperidine nitrogen on the (Boc)₂O.

Step 2: Synthesis of Methyl 1-Boc-piperidine-3-carboxylate

Esterification of the carboxylic acid is crucial for the subsequent α-alkylation step, as the ester group activates the α-proton for deprotonation. A simple and effective method is the reaction with an alkyl halide in the presence of a base, or Fischer esterification under acidic conditions. For this guide, we will focus on a base-mediated esterification.

Experimental Protocol:

-

Dissolve 1-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 1-Boc-piperidine-3-carboxylate as a colorless oil.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the carboxylate anion and methyl iodide. Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid without affecting the Boc protecting group.

Step 3: α-Isopropylation of Methyl 1-Boc-piperidine-3-carboxylate

This is the cornerstone of the synthesis, where the isopropyl group is introduced at the C3 position. Due to the steric hindrance of the incoming isopropyl group and the piperidine ring, a strong, non-nucleophilic base is required to generate the enolate quantitatively. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3][4]

Figure 2: Key steps in the α-isopropylation reaction.

Experimental Protocol:

-

Prepare a solution of LDA in anhydrous tetrahydrofuran (THF) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C under an inert atmosphere (argon or nitrogen). Stir for 30 minutes.

-

In a separate flask, dissolve methyl 1-Boc-piperidine-3-carboxylate (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the ester solution to the LDA solution via cannula, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add 2-iodopropane (1.5 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 1-Boc-3-isopropylpiperidine-3-carboxylate.

Causality and Diastereoselectivity: The use of LDA at low temperatures ensures rapid and complete deprotonation, preventing side reactions such as self-condensation. The bulky nature of LDA also minimizes its potential as a nucleophile. The alkylation proceeds via an Sₙ2 mechanism.[5] While this protocol will likely yield a racemic mixture, it is worth noting that diastereoselectivity in the alkylation of piperidine derivatives can often be influenced by the conformation of the ring and the nature of the substituents.[6] For a racemic starting material, the product will be a racemic mixture of diastereomers if a chiral center is generated. In this case, C3 becomes a stereocenter.

Step 4: Saponification to this compound

The final step is the hydrolysis of the sterically hindered methyl ester to the corresponding carboxylic acid. This typically requires more forcing conditions than the saponification of a simple ester.

Experimental Protocol:

-

Dissolve methyl 1-Boc-3-isopropylpiperidine-3-carboxylate (1 equivalent) in a 3:1 mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) (5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 24-48 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: The use of LiOH is often preferred for the saponification of hindered esters. The elevated temperature is necessary to overcome the steric hindrance around the carbonyl group. The Boc protecting group is generally stable to these basic conditions.[7]

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | 1-Boc-piperidine-3-carboxylic Acid | Piperidine-3-carboxylic Acid | (Boc)₂O, NaOH | 85-95% | >98% |

| 2 | Methyl 1-Boc-piperidine-3-carboxylate | 1-Boc-piperidine-3-carboxylic Acid | CH₃I, K₂CO₃ | 80-90% | >98% |

| 3 | Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate | Methyl 1-Boc-piperidine-3-carboxylate | LDA, 2-Iodopropane | 50-70% | >95% |

| 4 | This compound | Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate | LiOH | 70-85% | >98% |

Conclusion

The synthesis of this compound presents a formidable challenge due to the steric congestion at the C3 position. However, the strategic pathway detailed in this guide, which leverages a robust Boc protection strategy, efficient esterification, a carefully controlled enolate alkylation with a strong, non-nucleophilic base, and a forceful saponification, provides a reliable and reproducible method for accessing this valuable building block. The insights into the causality of the experimental choices and the detailed protocols are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this and related sterically hindered amino acid derivatives for the advancement of drug discovery programs.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

An In-Depth Technical Guide to 1-Boc-3-isopropylpiperidine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Boc-3-isopropylpiperidine-3-carboxylic acid, a substituted N-Boc piperidine derivative, represents a class of valuable chiral building blocks in contemporary drug discovery and development. The piperidine scaffold is a privileged structure, frequently found in a wide array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with biological targets. The strategic placement of an isopropyl group and a carboxylic acid at the C3 position, combined with the readily cleavable Boc protecting group on the nitrogen, makes this molecule a highly adaptable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry, with a focus on providing actionable insights for researchers in the field.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 84005-98-1[1]

-

Molecular Formula: C₁₄H₂₅NO₄[1]

-

Molecular Weight: 271.35 g/mol [1]

Physicochemical and Safety Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs such as (S)-1-Boc-piperidine-3-carboxylic acid and (R)-1-Boc-piperidine-3-carboxylic acid.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | (S)-1-Boc-piperidine-3-carboxylic acid | (R)-1-Boc-piperidine-3-carboxylic acid |

| CAS Number | 84005-98-1[1] | 88495-54-9 | 163438-09-3[2] |

| Molecular Formula | C₁₄H₂₅NO₄[1] | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄[2] |

| Molecular Weight | 271.35 g/mol [1] | 229.27 g/mol | 229.27 g/mol [2] |

| Appearance | White to off-white solid | Solid | Data not available |

| Melting Point | Data not available | 165-169 °C | Data not available |

| Solubility | Soluble in organic solvents like methanol, chloroform, and DMSO | Data not available | Data not available |

| Optical Activity | Expected to be optically active if synthesized from a chiral precursor | [α]₂₂/D +57°, c = 1 in chloroform | [α] to -53 to -61 (c=1, CHCl₃, 22℃)[2] |

Safety and Handling:

As with any chemical reagent, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE). Based on the safety data for related compounds, the following precautions are recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

-

Skin Protection: Wear protective gloves and a lab coat.[3]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3]

For related N-Boc piperidine carboxylic acids, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow:

The following workflow outlines a logical synthetic sequence starting from 1-Boc-piperidine-3-carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Esterification: To a solution of 1-Boc-piperidine-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.

-

Alkylation: Dissolve the methyl 1-Boc-piperidine-3-carboxylate in anhydrous THF and cool to -78°C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to generate the enolate. Subsequently, add isopropyl iodide and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

-

Saponification: Dissolve the purified methyl 1-Boc-3-isopropylpiperidine-3-carboxylate in a mixture of THF and water. Add lithium hydroxide and stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4 and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The piperidine ring system is a common motif in a variety of biologically active compounds, and the substituents at the C3 position can be tailored to optimize binding to specific biological targets.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid functionality serves as a convenient handle for amide bond formation, allowing for the facile introduction of a wide range of substituents. This makes the compound an ideal scaffold for the generation of compound libraries for high-throughput screening.

-

Synthesis of Enzyme Inhibitors: The stereochemistry and steric bulk of the isopropyl group can play a crucial role in the selective inhibition of enzymes. By incorporating this moiety into a larger molecule, it is possible to design potent and selective inhibitors for various enzyme classes, such as proteases and kinases.

-

Development of CNS-Active Agents: Piperidine derivatives are well-represented among drugs that act on the central nervous system. The lipophilicity of the isopropyl group may enhance the ability of molecules derived from this building block to cross the blood-brain barrier, making it a valuable starting material for the development of novel treatments for neurological and psychiatric disorders.

While specific examples of drugs synthesized from this compound are not prominent in the public domain, the utility of similar building blocks is well-documented. For instance, (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[4] This highlights the potential of substituted 1-Boc-piperidines in the development of impactful medicines.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

Table 2: Recommended Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment | Resonances corresponding to the Boc group (singlet, ~1.4 ppm), the isopropyl group (doublet and multiplet), and the piperidine ring protons. The acidic proton of the carboxylic acid may be a broad singlet. |

| ¹³C NMR | Confirmation of carbon framework | Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperidine and isopropyl groups. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the O-H stretching of the carboxylic acid. |

| Chiral HPLC | Determination of enantiomeric purity | If a chiral synthesis is performed, this technique can be used to separate and quantify the enantiomers. |

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, featuring a privileged piperidine scaffold with strategically placed functional groups, offers numerous opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on closely related analogs. The proposed synthetic route and analytical methods outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug development programs. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in accelerating the discovery of new medicines cannot be overstated.

References

A Technical Guide to the Biological Landscape of Substituted Piperidine-3-Carboxylic Acids: From Synaptic Modulation to Systemic Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-3-carboxylic acid scaffold, a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), represents a privileged structure in medicinal chemistry.[1][2] Initially recognized for its potent inhibition of GABA transporters, the therapeutic potential of its derivatives has expanded dramatically, revealing a rich and diverse biological activity profile. This technical guide provides an in-depth exploration of the multifaceted pharmacology of substituted piperidine-3-carboxylic acids. We will delve into their cornerstone activity as modulators of the GABAergic system, detailing structure-activity relationships for specific GABA transporter (GAT) subtypes and their application as anticonvulsants.[3][4] Beyond the synapse, we will examine their emerging roles in oncology, where derivatives induce senescence and apoptosis in cancer cells[5][6]; in treating metabolic bone diseases through potent Cathepsin K inhibition[7]; and in combating infectious diseases via novel mechanisms like proteasome inhibition.[8] This guide synthesizes field-proven insights with technical data, offering detailed experimental protocols, comparative data tables, and mechanistic diagrams to equip researchers and drug developers with a comprehensive understanding of this versatile chemical scaffold.

Part 1: The Piperidine-3-Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The six-membered piperidine heterocycle is a ubiquitous motif in natural products and pharmaceuticals, prized for its favorable physicochemical properties and its ability to present substituents in precise three-dimensional orientations.[1][4] When functionalized with a carboxylic acid at the 3-position, it becomes piperidine-3-carboxylic acid, commonly known by its trivial name, nipecotic acid.[2][9]

This structure serves as a bioisostere of GABA, but its cyclic nature restricts conformational flexibility. This constraint is fundamental to its biological activity, particularly its ability to interact with GABA transporters with high affinity.[3] However, the parent molecule, nipecotic acid, is hydrophilic and zwitterionic, limiting its ability to cross the blood-brain barrier (BBB).[3] This limitation has been the primary driver for the synthesis of a vast library of substituted derivatives, where modifications to the piperidine nitrogen (N1 position) and the carboxylic acid moiety are strategically designed to enhance lipophilicity, improve BBB penetration, and modulate target selectivity and potency.[3][4]

Foundational Synthetic Strategies

The synthesis of substituted piperidine-3-carboxylic acids often begins with commercially available precursors like N-protected piperidine-3-carboxylic acids (e.g., N-Boc-piperidine-3-carboxylic acid).[10] A common and versatile approach involves amide coupling, where the carboxylic acid is activated and reacted with various amines to form piperidine-3-carboxamides.[7][10] Another key strategy is the N-alkylation of the piperidine ring, which allows for the introduction of diverse lipophilic side chains crucial for modulating biological activity, particularly for GABA transporter inhibitors.[11][12] More advanced, enantioselective syntheses have also been developed to access specific stereoisomers, which can be critical for target engagement and reducing off-target effects.[13]

Caption: General synthetic pathways to key derivative classes.

Part 2: Modulators of the GABAergic System: The Cornerstone Activity

The primary and most extensively studied biological role of piperidine-3-carboxylic acid derivatives is the modulation of the GABAergic system, the main inhibitory neurotransmission system in the central nervous system.[3]

Inhibition of GABA Transporters (GATs)

GABA transporters (GATs) are membrane proteins that control the concentration and duration of GABA in the synaptic cleft by reuptaking it into neurons and glial cells.[14] Inhibiting this reuptake process increases GABA availability, enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy for controlling conditions of neuronal hyperexcitability, such as epilepsy.[3][4]

Nipecotic acid itself is a potent GAT inhibitor.[3][9] Its derivatives have been optimized to create potent and selective inhibitors for the four GAT subtypes: GAT-1, GAT-2, GAT-3, and GAT-4. The anticonvulsant drug Tiagabine, (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, is a prime example of a clinically successful GAT-1 selective inhibitor derived from this scaffold.[12]

Structure-Activity Relationship (SAR) Insights:

-

N1-Substituent: The nature of the substituent on the piperidine nitrogen is critical for potency and selectivity. Large, lipophilic, and often aromatic or heteroaromatic moieties are required to interact with a hydrophobic pocket in the transporter.[3][11]

-

Linker/Spacer: The length and rigidity of the linker connecting the piperidine ring to the lipophilic moiety influence GAT subtype selectivity. For instance, four-carbon atom allenyl spacers have been shown to produce highly potent and selective mGAT1 inhibitors.[11][15]

-

Stereochemistry: The stereochemistry at the C3 position is crucial. (R)-nipecotic acid derivatives, such as Tiagabine, are generally more potent GAT-1 inhibitors than their (S)-enantiomers.[12][16]

Caption: Mechanism of GABA reuptake inhibition by derivatives.

Table 1: Comparative Inhibitory Potency of Nipecotic Acid Derivatives on Murine GABA Transporters (mGATs)

| Compound ID | Lipophilic Moiety | Spacer Type | Target | Potency (pIC50) | Reference |

|---|---|---|---|---|---|

| Tiagabine | Bis(3-methyl-2-thienyl) | Butenyl | mGAT1 | ~7.18 | [12] |

| rac-21p | o-terphenyl | Allenyl | mGAT1 | 6.78 ± 0.08 | [11] |

| rac-(3R,Ra)-8f | Diphenyl | Allenyl | mGAT4 | 5.78 ± 0.11 (hGAT-3) | [15] |

| rac-(3R,Ra)-8g | Methoxy-tetrahydronaphthalene | Allenyl | mGAT4 | Moderate |[15] |

Note: Data is compiled from multiple sources and assays may vary. pIC50 is the negative log of the half-maximal inhibitory concentration (IC50).

Direct GABA Receptor Interaction

While GAT inhibition is the predominant mechanism, some substituted piperidine carboxylic acids can also interact directly with GABA receptors. For example, hydroxy-substituted piperidine-3-carboxylic acids have been shown to act as inhibitors of the GABA uptake system, though they are weaker than nipecotic acid itself.[17] In contrast, piperidine-4-carboxylic acid (isonipecotic acid) is a known GABA-A receptor partial agonist.[17][18] The position of the carboxylic acid group (3- vs. 4-position) is therefore a critical determinant of whether the scaffold preferentially targets GABA transporters or receptors.

Part 3: Expanding Therapeutic Horizons: Beyond the Synapse

Recent research has unveiled a broad spectrum of biological activities for this scaffold, extending far beyond neurology into oncology, metabolic diseases, and infectious diseases.

Anticancer Activity

Piperidine-3-carboxamide derivatives have emerged as a promising class of anticancer agents acting through diverse mechanisms.

-

Induction of Senescence: A series of N-arylpiperidine-3-carboxamides were identified through high-content screening to induce a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells.[5] Compound 54 from this series, an S-isomer with specific pyridine and pyrrole substitutions, demonstrated potent antimelanoma activity (IC50 = 0.03 µM) and senescence induction (EC50 = 0.04 µM).[5]

-

Cytotoxicity and Apoptosis: Other piperidine derivatives have shown direct cytotoxic effects. For example, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride exhibited a high level of cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM.[6] The broader class of piperidine alkaloids is known to induce apoptosis by modulating the Bax/Bcl-2 ratio and activating caspases.[19][20]

Table 2: Anticancer Activity of Selected Piperidine-3-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | Mechanism | Potency | Reference |

|---|---|---|---|---|

| N-Arylpiperidine-3-carboxamide (Hit compound 1) | A375 (Melanoma) | Senescence Induction | EC50 = 1.24 µM | [5] |

| N-Arylpiperidine-3-carboxamide (Compound 54) | A375 (Melanoma) | Senescence Induction | EC50 = 0.04 µM | [5] |

| Piperidinium Chloride Derivative | A549 (Lung) | Cytotoxicity | IC50 = 32.43 µM |[6] |

Anti-Osteoporotic Activity: Cathepsin K Inhibition

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is essential for the degradation of bone matrix proteins.[7][21] Its inhibition is a key therapeutic strategy for diseases involving excessive bone resorption, like osteoporosis. A series of novel piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of Cat K. Compound H-9 from this series showed an IC50 value of 0.08 µM and demonstrated anti-bone resorption effects in vitro comparable to MIV-711, a clinical-phase Cat K inhibitor.[7] Molecular docking studies revealed that these compounds bind effectively to the active site through hydrogen bonds and hydrophobic interactions.[7]

Antimicrobial and Antimalarial Properties

The piperidine scaffold is also a valuable source of anti-infective agents.

-

Antibacterial/Antifungal: Sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][22]

-

Antimalarial: A piperidine carboxamide series was identified as a potent inhibitor of the Plasmodium falciparum proteasome.[8] The analog SW584 binds non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, a site that differs between the parasite and human proteasomes, conferring species selectivity. This compound demonstrated oral efficacy in a mouse model of malaria and a low propensity for resistance development.[8]

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for key synthetic and analytical procedures.

Protocol: Synthesis of a Piperidine-3-Carboxamide Derivative

This protocol describes a general amide coupling reaction, a common method for synthesizing the carboxamide derivatives discussed in this guide.[7]

-

Acid Hydrolysis (if starting from ester): Dissolve the N-protected piperidine-3-carboxylic acid ester in a suitable solvent mixture (e.g., THF/water). Add an aqueous base like NaOH or LiOH.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

Amide Coupling: Dissolve the obtained N-protected piperidine-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Add the desired amine (1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Purification: Upon completion, wash the reaction mixture sequentially with water, dilute acid, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the final piperidine-3-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol is based on methods used to evaluate inhibitors against synaptosomal GABA transporters.[11][12]

-

Synaptosome Preparation: Prepare synaptosomes from whole rat brain cortex using standard differential centrifugation techniques. Resuspend the final synaptosomal pellet in a Krebs-HEPES buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound (piperidine derivative) at various concentrations, and 100 µL of the synaptosomal suspension.

-

Pre-incubation: Pre-incubate the plates for 10 minutes at 37°C to allow the inhibitor to bind.

-

Initiate Uptake: Add 25 µL of a solution containing [³H]GABA (to a final concentration of ~50 nM) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 3-5 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

-

Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., Tiagabine). Calculate the specific uptake and determine the IC50 values for the test compounds by non-linear regression analysis.

Part 5: Conclusion and Future Perspectives

The substituted piperidine-3-carboxylic acid scaffold has proven to be an exceptionally versatile and fruitful starting point for drug discovery. Its journey began with the rational design of GABA mimetics, leading to the successful development of GAT inhibitors for epilepsy. Today, its therapeutic potential has expanded into major disease areas including cancer, osteoporosis, and infectious diseases.

The future of this scaffold lies in several exciting directions:

-

Enhanced Selectivity: Further refining substitutions to achieve greater subtype selectivity for targets like GATs or specific proteasome subunits could lead to more effective therapies with fewer side effects.

-

Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's, derivatives can be rationally designed to hit multiple targets simultaneously, such as combining AChE inhibition with antioxidant properties.[23]

-

Exploring New Biological Space: The demonstrated success across diverse targets suggests that screening existing and novel piperidine-3-carboxylic acid libraries against new biological targets is a highly promising strategy for identifying novel therapeutic leads.

By leveraging the foundational knowledge of its SAR and continuing to innovate synthetically, researchers and drug developers are well-positioned to unlock the full therapeutic potential of this remarkable chemical core.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 17. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Chiral Synthesis of 3-Substituted Piperidine-3-Carboxylic Acids

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow it to effectively interact with a multitude of biological targets. A particularly challenging yet valuable subclass of these compounds are the 3-substituted piperidine-3-carboxylic acids. These molecules feature a sterically congested, all-carbon quaternary stereocenter at the C3 position. The precise three-dimensional arrangement of the substituents at this center is often critical for biological activity, making stereocontrolled synthesis a paramount objective for drug discovery and development professionals.

The construction of such isolated quaternary stereocenters is a formidable task in organic synthesis due to the steric hindrance involved in forming the key carbon-carbon bond.[2] This in-depth guide provides a technical overview of field-proven strategies for the asymmetric synthesis of this important molecular architecture. We will move beyond a simple listing of methods to explain the causality behind experimental choices, focusing on two powerful and contrasting strategies: catalytic asymmetric phase-transfer alkylation of lactam precursors and chiral auxiliary-mediated diastereoselective alkylation. Each section provides detailed protocols, mechanistic insights, and data-driven summaries to equip researchers with a robust understanding of these core methodologies.

Strategy 1: Catalytic Asymmetric Phase-Transfer Alkylation of Lactam Precursors

One of the most elegant and atom-economical methods to construct chiral quaternary centers is through catalytic asymmetric synthesis. Phase-Transfer Catalysis (PTC) has emerged as a particularly powerful platform for the asymmetric alkylation of prochiral enolates under mild, biphasic conditions.[3] This approach utilizes a chiral catalyst to shuttle an enolate from an aqueous basic phase to an organic phase containing an electrophile, inducing asymmetry during the C-C bond formation.

Principle of the Method

The strategy hinges on the deprotonation of a 3-aryl-piperidin-2-one precursor using a strong base (e.g., CsOH·H₂O) in a biphasic system. A chiral quaternary ammonium salt, the phase-transfer catalyst, forms a tight, chiral ion pair with the resulting enolate. This complex is soluble in the organic phase, where it reacts with an alkylating agent (e.g., benzyl bromide). The well-defined chiral environment created by the catalyst's structure dictates the facial selectivity of the alkylation, leading to a highly enantioenriched product.[4] A key innovation in this area involves the use of a specially designed N-protecting group on the lactam, which acts as an "achiral auxiliary" to enhance both reactivity and enantioselectivity.[4]

Experimental Workflow

The overall process involves the preparation of a specialized N-protected piperidin-2-one, followed by the key asymmetric PTC alkylation, and concluding with deprotection and potential reduction of the lactam to access the target piperidine-3-carboxylic acid.

Caption: General workflow for PTC synthesis of 3-substituted piperidine-3-carboxylic acids.

Detailed Experimental Protocol: Asymmetric Benzylation

The following protocol is adapted from the work of Maruoka and co-workers and represents a typical procedure for this transformation.[4]

Materials:

-

N-(2,2-Diphenylvinyl)-3-phenylpiperidin-2-one (1.0 equiv)

-

(R,R)-N,N'-Bis(2,6-dichlorobenzyl)-1,2-diphenylethanediamine-derived Chiral Phase-Transfer Catalyst ((R)-C1) (1 mol%)

-

Benzyl bromide (1.2 equiv)

-

Cesium hydroxide monohydrate (CsOH·H₂O) (5.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a stirred solution of N-(2,2-diphenylvinyl)-3-phenylpiperidin-2-one in toluene (0.2 M), add the chiral phase-transfer catalyst (1 mol%).

-

Add solid cesium hydroxide monohydrate (5.0 equiv) to the mixture.

-

Cool the heterogeneous mixture to -20 °C in a cryocool unit.

-

Add benzyl bromide (1.2 equiv) dropwise to the rapidly stirred suspension.

-

Continue stirring at -20 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyl-3-phenylpiperidin-2-one.

Catalytic Cycle and Mechanistic Rationale

The success of this reaction is critically dependent on the structure of the catalyst and the substrate. The N-(2,2-diarylvinyl) group plays a dual role: it protects the nitrogen atom and its bulky nature helps create a well-defined chiral pocket when paired with the catalyst, enhancing stereochemical communication.

Caption: Proposed catalytic cycle for asymmetric phase-transfer alkylation.

Data Summary: Scope and Selectivity

This method demonstrates broad applicability for various electrophiles, consistently delivering high yields and excellent enantioselectivities.

| Electrophile (R-X) | Yield (%) | ee (%) | Reference |

| Benzyl bromide | 95 | 99 | [4] |

| Allyl bromide | 92 | 98 | [4] |

| Ethyl iodide | 85 | 96 | [4] |

| Propargyl bromide | 90 | 98 | [4] |

| 4-Methoxybenzyl bromide | 96 | >99 | [4] |

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

An alternative, robust strategy for asymmetric synthesis relies on the use of a chiral auxiliary. This classical approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step to reveal the enantioenriched product. This method is often highly reliable and predictable, making it a valuable tool in complex molecule synthesis.

Principle of the Method

In this approach, a piperidin-2-one precursor is condensed with a chiral auxiliary, such as (R)-phenylglycinol, to form a bicyclic oxazolopiperidone lactam. The rigid, conformationally locked structure of this bicyclic system effectively shields one face of the potential enolate.[5] Consequently, sequential deprotonation and alkylation steps proceed with high diastereoselectivity, as the electrophiles are forced to approach from the less sterically hindered face. The predictable nature of this steric control is a key advantage. After the desired substituents are installed at the C3 position, the auxiliary is cleaved to yield the chiral 3,3-disubstituted lactam.

Experimental Workflow

The workflow begins with the construction of the chiral bicyclic lactam, followed by a sequence of diastereoselective alkylations, and concludes with the crucial removal of the auxiliary.

Caption: Workflow for chiral auxiliary-mediated synthesis of 3,3-disubstituted piperidinones.

Detailed Experimental Protocol: Diastereoselective Dialkylation

The following protocol is adapted from the work of Amat, Bosch, and coworkers and demonstrates the sequential alkylation process.[5]

Materials:

-

(R)-Phenylglycinol-derived oxazolopiperidone lactam (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv for each alkylation)

-

First electrophile (R¹-X, e.g., Methyl iodide) (1.2 equiv)

-

Second electrophile (R²-X, e.g., Allyl bromide) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the oxazolopiperidone lactam in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a freshly prepared solution of LDA (1.1 equiv) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the first electrophile (e.g., methyl iodide, 1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the mono-alkylated product via chromatography.

-

Subject the purified mono-alkylated intermediate to the same reaction sequence: dissolve in anhydrous THF, cool to -78 °C, deprotonate with LDA (1.1 equiv), and add the second electrophile (e.g., allyl bromide, 1.2 equiv).

-

Allow the reaction to warm to room temperature, quench, and work up as described above.

-

Purify the crude product by flash column chromatography to yield the diastereomerically pure 3,3-disubstituted oxazolopiperidone lactam.

Stereochemical Rationale

The high diastereoselectivity is rationalized by a transition state model where the lithium enolate chelates in a rigid conformation. The bulky phenyl group of the auxiliary effectively blocks the top face, directing the incoming electrophile to the bottom face of the molecule.

Caption: Electrophilic attack occurs on the face opposite the bulky phenyl group of the auxiliary.

Data Summary: Scope of Dialkylation

This method is effective for a range of electrophiles, allowing for the construction of diverse 3,3-disubstituted patterns with excellent stereocontrol.

| First Electrophile (R¹) | Second Electrophile (R²) | Yield (%) | d.r. | Reference |

| Methyl | Allyl | 85 | >98:2 | [5] |

| Methyl | Benzyl | 82 | >98:2 | [5] |

| Ethyl | Allyl | 78 | >98:2 | [5] |

| Allyl | Methyl | 83 | >98:2 | [5] |

Comparative Summary and Outlook

Both catalytic asymmetric phase-transfer alkylation and chiral auxiliary-mediated synthesis represent powerful solutions to the challenge of constructing C3-quaternary stereocenters in piperidine precursors. The choice between them depends on the specific goals of the research program.

| Feature | Phase-Transfer Catalysis (PTC) | Chiral Auxiliary Method |

| Chiral Source | Catalytic (1-5 mol%) | Stoichiometric |

| Atom Economy | High | Lower (auxiliary mass is lost) |

| Steps | Fewer (no auxiliary attachment/removal) | More (auxiliary attachment/removal) |

| Predictability | High, but may require optimization | Very high and reliable |

| Scalability | Generally good; catalyst cost can be a factor | Can be complex due to multiple steps |

| Generality | Broad scope demonstrated | Broad scope demonstrated |

Outlook: The field of asymmetric synthesis continues to evolve toward more efficient and sustainable methods. While the strategies outlined here are robust and effective, future research will likely focus on the direct asymmetric functionalization of piperidine-3-carboxylic acid itself, potentially through C-H activation or novel organocatalytic pathways, thereby eliminating the need for lactam intermediates and further shortening synthetic routes to these valuable chiral building blocks.

References

- 1. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derive… [ouci.dntb.gov.ua]

Forging the Core: A Technical Guide to the Synthesis of 3,3-Disubstituted Piperidines

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The 3,3-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry. The presence of a quaternary carbon center at the C3 position imparts significant conformational rigidity and metabolic stability, making this scaffold highly desirable in the design of novel therapeutics. This guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable heterocyclic core, with a focus on the underlying principles that govern each method's efficiency and stereochemical outcome.

I. Strategic Approaches to the Quaternary Challenge

The construction of the C3-quaternary center is the principal challenge in the synthesis of 3,3-disubstituted piperidines. The synthetic strategies can be broadly categorized into two main approaches:

-

Cyclization Strategies: Building the piperidine ring while simultaneously creating the C3-quaternary center.

-

Post-Functionalization of Pre-formed Piperidine Scaffolds: Introducing the two substituents at the C3 position of an existing piperidine or piperidone ring.

This guide will delve into the most effective methods within each of these categories, providing detailed insights into their mechanisms and practical applications.

II. Enantioselective Dialkylation of Chiral Lactams: A Powerful Tool for Asymmetric Synthesis

One of the most robust and widely employed methods for the enantioselective synthesis of 3,3-disubstituted piperidines is the sequential dialkylation of chiral lactam enolates. This strategy leverages a chiral auxiliary to direct the stereoselective introduction of two different substituents at the C3 position.

A seminal approach in this area utilizes phenylglycinol-derived oxazolopiperidone lactams.[1][2][3] The chiral auxiliary, derived from readily available (R)- or (S)-phenylglycinol, effectively shields one face of the enolate, leading to highly diastereoselective alkylations.

Causality Behind Experimental Choices:

The stereochemical outcome of the dialkylation is critically dependent on the configuration of the starting lactam and the order of introduction of the alkylating agents.[1][2] The first alkylation typically proceeds with high stereoselectivity. The second alkylation's facial selectivity is then influenced by the existing substituent and the rigid conformation of the bicyclic system. Theoretical studies have shown that the diastereoselectivity is governed by a combination of steric hindrance and torsional strain in the transition state.[4]

Experimental Protocol: Enantioselective Synthesis of a 3-Allyl-3-Ethylpiperidine Precursor

The following protocol is adapted from the work of Amat, Bosch, and coworkers.[1]

Step 1: Monoalkylation of the Chiral Lactam

-

To a solution of the phenylglycinol-derived oxazolopiperidone lactam (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the first electrophile (e.g., allyl bromide, 1.2 equiv) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent.

-

Purify the monoalkylated lactam by column chromatography.

Step 2: Second Alkylation to Form the Quaternary Center

-

To a solution of the monoalkylated lactam (1.0 equiv) in anhydrous THF at -78 °C, add a solution of LDA (1.1 equiv) dropwise.

-

Stir the enolate solution at -78 °C for 1 hour.

-

Add the second electrophile (e.g., ethyl iodide, 1.5 equiv) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract the product.

-

Purify the dialkylated lactam by column chromatography.

Step 3: Removal of the Chiral Auxiliary

-

The chiral auxiliary can be cleaved under reductive conditions (e.g., LiAlH4 or Na/NH3) to yield the corresponding 3,3-disubstituted piperidine.

| Entry | First Electrophile | Second Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Allyl bromide | Ethyl iodide | >95:5 | 85 |

| 2 | Ethyl iodide | Allyl bromide | 80:20 | 78 |

Table 1: Diastereoselective dialkylation of a phenylglycinol-derived oxazolopiperidone lactam.[1]

III. The Bargellini Reaction: A Multicomponent Approach to Hindered Scaffolds

The Bargellini reaction is a classic multicomponent reaction that offers a convergent and atom-economical route to sterically hindered α-hydroxy- or α-amino-acid derivatives.[5][6] When a 3-piperidone is employed as the ketone component, this reaction provides a direct entry into the 3,3-disubstituted piperidine core.[7][8]

The reaction typically involves the treatment of a ketone (in this case, a protected 3-piperidone), chloroform, and a nucleophile (an alcohol or amine) with a strong base, such as sodium hydroxide.[9]

Mechanistic Insights:

The currently accepted mechanism involves the in situ formation of a gem-dichloroepoxide from the ketone and chloroform.[5][9] This highly reactive intermediate is then opened by the nucleophile at the more substituted carbon, followed by hydrolysis of the resulting acid chloride to afford the carboxylic acid. The strong basic conditions are crucial for the formation of the trichloromethyl anion, which initiates the reaction.

Experimental Protocol: Bargellini Reaction with N-Boc-3-Piperidinone

The following is a general procedure based on reported syntheses.[7]

-

To a stirred solution of N-Boc-3-piperidinone (1.0 equiv) and an alcohol (e.g., methanol, 2.0 equiv) in chloroform at 0 °C, add powdered sodium hydroxide (3.0 equiv) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by adding water and acidifying with HCl.

-

Extract the aqueous layer with an organic solvent.

-

Purify the resulting 3-hydroxy-3-carboxy-piperidine derivative by chromatography or recrystallization.

| Nucleophile | Yield (%) |

| Methanol | 65-75 |

| Ethanol | 60-70 |

| Phenol | 55-65 |

Table 2: Representative yields for the Bargellini reaction with N-Boc-3-piperidinone.[7]

IV. Intramolecular Heck Reaction: Crafting Spirocyclic Piperidines

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to construct cyclic and polycyclic systems.[10][11] In the context of 3,3-disubstituted piperidines, this reaction is particularly useful for the synthesis of spiro-piperidines, where the C3 carbon is part of a spirocyclic junction.

The reaction involves the intramolecular coupling of an aryl or vinyl halide/triflate with an alkene tethered to the piperidine precursor.[12] The key to forming the quaternary center is to have a disubstituted alkene, which forces the regioselectivity of the subsequent β-hydride elimination step.

Causality and Stereocontrol:

The stereochemistry of the newly formed spirocyclic center can often be controlled by using chiral ligands on the palladium catalyst. The choice of ligand, solvent, and base can significantly influence the efficiency and stereoselectivity of the reaction. The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[10]

Illustrative Example: Synthesis of a Spiro-oxindole Piperidine

V. Emerging and Alternative Strategies

The field of piperidine synthesis is continuously evolving, with several other promising methods for the construction of 3,3-disubstituted derivatives being explored.

-

Pictet-Spengler Reaction: While traditionally used for the synthesis of tetrahydroisoquinolines and β-carbolines, modifications of the Pictet-Spengler reaction using precursors that lead to a C3-quaternary center are being investigated.[14][15]

-

Conjugate Addition: The diastereoselective conjugate addition of nucleophiles to α,β-unsaturated lactams, followed by trapping of the resulting enolate with a second electrophile, offers a potential route to 3,3-disubstituted piperidones.[16]

-

Organocatalysis: The use of small organic molecules as catalysts for the enantioselective construction of polysubstituted piperidines is a rapidly growing area, with domino reactions offering a powerful means to build molecular complexity in a single step.[17]

VI. Conclusion

The synthesis of 3,3-disubstituted piperidines presents a significant but rewarding challenge in organic synthesis. The methods outlined in this guide, from the well-established enantioselective dialkylation of chiral lactams to the versatile Bargellini reaction and the powerful intramolecular Heck reaction, provide a strong foundation for researchers in the field. As the demand for conformationally constrained and metabolically robust drug candidates continues to grow, the development of novel and efficient strategies for the construction of this important scaffold will undoubtedly remain a key focus of synthetic chemistry.

VII. References

-

Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. --INVALID-LINK--

-

Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. PubMed, PMID: 17488127. --INVALID-LINK--

-

Butcher, K. J., & Hurst, J. (2009). Aromatic amines as nucleophiles in the Bargellini reaction. Tetrahedron Letters, 50(21), 2497–2500. --INVALID-LINK--

-

Lozano, O., et al. (2006). On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. Journal of the American Chemical Society, 128(20), 6581–6588. --INVALID-LINK--

-

Pop, E., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 762–767. --INVALID-LINK--

-

Serafini, M., et al. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558. --INVALID-LINK--

-

Wikipedia contributors. (2023). Bargellini reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

-

Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

-

Zhang, D., et al. (2020). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 22(15), 5886–5891. --INVALID-LINK--

-

Zificsak, C. A., & Hlasta, D. J. (2004). The Intramolecular Heck Reaction. In Organic Reactions (Vol. 64, pp. 1-477). John Wiley & Sons, Inc. --INVALID-LINK--

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]